molecular formula C18H26ClN3O2 B10882448 (3-Chlorophenyl){4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methanone

(3-Chlorophenyl){4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methanone

Cat. No.: B10882448
M. Wt: 351.9 g/mol
InChI Key: DTHFCGQJBNUTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-CHLOROPHENYL){4-[4-(2-HYDROXYETHYL)PIPERAZINO]PIPERIDINO}METHANONE is a complex organic compound that features a chlorophenyl group, a hydroxyethyl piperazine moiety, and a piperidino methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLOROPHENYL){4-[4-(2-HYDROXYETHYL)PIPERAZINO]PIPERIDINO}METHANONE typically involves multiple steps, starting with the preparation of the chlorophenyl derivative. The hydroxyethyl piperazine is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the piperidino methanone structure under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-CHLOROPHENYL){4-[4-(2-HYDROXYETHYL)PIPERAZINO]PIPERIDINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction can produce secondary amines.

Scientific Research Applications

(3-CHLOROPHENYL){4-[4-(2-HYDROXYETHYL)PIPERAZINO]PIPERIDINO}METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-CHLOROPHENYL){4-[4-(2-HYDROXYETHYL)PIPERAZINO]PIPERIDINO}METHANONE involves its interaction with specific molecular targets. The hydroxyethyl piperazine moiety may interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (3-CHLOROPHENYL)PIPERAZINE: Shares the chlorophenyl group but lacks the hydroxyethyl and piperidino methanone moieties.

    (4-HYDROXYETHYL)PIPERAZINE: Contains the hydroxyethyl piperazine structure but lacks the chlorophenyl and piperidino methanone groups.

    PIPERIDINO METHANONE: Features the piperidino methanone structure but lacks the chlorophenyl and hydroxyethyl piperazine moieties.

Uniqueness

(3-CHLOROPHENYL){4-[4-(2-HYDROXYETHYL)PIPERAZINO]PIPERIDINO}METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl]methanone

InChI

InChI=1S/C18H26ClN3O2/c19-16-3-1-2-15(14-16)18(24)22-6-4-17(5-7-22)21-10-8-20(9-11-21)12-13-23/h1-3,14,17,23H,4-13H2

InChI Key

DTHFCGQJBNUTEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.